2-(2-ethylphenoxy)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide
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Overview
Description
2-(2-ethylphenoxy)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylphenoxy)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 2-(2-ethylphenoxy)acetic acid: This involves the reaction of 2-ethylphenol with chloroacetic acid under basic conditions.
Synthesis of 2-(2-ethylphenoxy)acetyl chloride: This step requires the conversion of 2-(2-ethylphenoxy)acetic acid to its corresponding acyl chloride using reagents like thionyl chloride.
Coupling with 2-hydroxy-2,3-dihydro-1H-indene: The final step involves the reaction of 2-(2-ethylphenoxy)acetyl chloride with 2-hydroxy-2,3-dihydro-1H-indene in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethylphenoxy)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenolic and indene moieties can be oxidized under appropriate conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially affecting the carbonyl group or aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(2-ethylphenoxy)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-ethylphenoxy)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and eliciting a therapeutic response.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methylphenoxy)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide
- 2-(2-ethylphenoxy)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)propionamide
Uniqueness
2-(2-ethylphenoxy)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-ethylphenoxy)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-13-7-4-6-10-17(13)23-12-18(22)20-19-15-9-5-3-8-14(15)11-16(19)21/h3-10,16,19,21H,2,11-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPXRKHJYYLACU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2C(CC3=CC=CC=C23)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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